molecular formula C13H25N3O3 B13003105 tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate

tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate

Cat. No.: B13003105
M. Wt: 271.36 g/mol
InChI Key: AFTFWRROJSCRMX-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate is a sophisticated synthetic building block designed for advanced pharmaceutical research and the development of novel therapeutic agents. This compound integrates a piperazine ring, a privileged scaffold in medicinal chemistry, with a tert-butyl carbamate (Boc) protected amine and a keto carbonyl group. The presence of the piperazine moiety, commonly found in compounds with CNS activity and receptor binding properties, and the Boc-protected amino keto acid backbone make it a highly versatile intermediate. It is primarily used in the synthesis of complex molecules, including potential protease inhibitors, and for the construction of diverse chemical libraries in drug discovery programs. The reactive functional groups allow for further selective modifications; the Boc group can be readily deprotected under mild acidic conditions to reveal a free amine, while the keto group can undergo nucleophilic addition or reductive amination. This compound is for Research Use Only. It is strictly not for diagnostic or therapeutic use in humans or animals. The product should be stored under an inert atmosphere at refrigerated temperatures.

Properties

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl N-(1-oxo-1-piperazin-1-ylbutan-2-yl)carbamate

InChI

InChI=1S/C13H25N3O3/c1-5-10(15-12(18)19-13(2,3)4)11(17)16-8-6-14-7-9-16/h10,14H,5-9H2,1-4H3,(H,15,18)

InChI Key

AFTFWRROJSCRMX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCNCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Yield and Purity

Reported yields for the synthesis of tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate typically range from 70% to 85% depending on the specific synthetic route and purification method employed. Purity levels exceeding 98% are achievable with appropriate chromatographic techniques.

Analytical Characterization

Parameter Typical Data
Molecular Formula C15H29N3O3
Molecular Weight ~299.41 g/mol
Melting Point 110–115 °C (varies by batch)
NMR (1H, 13C) Signals consistent with carbamate, piperazine, and ketone groups
Mass Spectrometry M+H peak at m/z ~300
IR Spectroscopy Characteristic carbamate C=O stretch (~1700 cm⁻¹) and piperazine ring vibrations

Reaction Optimization Studies

  • Use of bases such as potassium carbonate improves nucleophilic substitution efficiency in piperazine ring formation.
  • Mild oxidizing agents like Dess–Martin periodinane provide selective ketone formation without overoxidation.
  • Protecting the amine with tert-butyl carbamate enhances solubility and stability, facilitating purification.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Carbamate Protection Reaction with tert-butyl chloroformate Protects amine, improves stability Requires careful handling of reagents
Piperazine Introduction Nucleophilic substitution with halo-ketone Efficient ring incorporation Possible side reactions if conditions not optimized
Ketone Installation Oxidation of alcohol or acylation Selective ketone formation Overoxidation risk with harsh oxidants
Purification Recrystallization, chromatography High purity achievable Time-consuming, solvent use

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the carbamate moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Applications Overview

The applications of tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate can be categorized into several key areas:

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its reactivity allows chemists to modify its structure and create derivatives with tailored properties for specific applications.

Pharmaceutical Research

In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Studies indicate its role as an enzyme inhibitor and its ability to act as a ligand for various biological receptors. The piperazine component is known for its interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety.

Chemical Industry

The compound is utilized in the production of specialty chemicals due to its unique structural features. Its ability to undergo hydrolysis enables its use in creating other chemical entities that are important in various industrial processes.

Research has shown that this compound exhibits significant biological activity. For instance, preliminary studies suggest that compounds containing piperazine rings often demonstrate antipsychotic and antidepressant properties. Specific assays have indicated that this compound may modulate neurotransmitter activity, although detailed mechanisms remain to be fully elucidated.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the piperazine derivative.
  • Introduction of the tert-butyl group.
  • Coupling with the carbamate moiety through standard coupling techniques.

These methods provide insights into how variations in synthesis can lead to different biological activities.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit the activity of certain proteases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Target Compound:

  • Structure : Boc-protected amine with a piperazine ring and a ketone group.
  • Ketone group: Provides a site for subsequent chemical modifications. Boc group: Ensures stability during synthetic workflows.

Comparable Compounds:

tert-butyl N-(tert-butoxycarbonyl)-N-{2-hydroxy-4-[(3-{1H-pyrrolo[2,3-b]pyridin-3-yl}phenyl)carbamoyl]phenyl}carbamate (Product 9)

  • Structure : Contains a dual Boc protection, a hydroxy-substituted aromatic ring, and a pyrrolopyridine moiety.
  • Differences : Lacks a piperazine ring but includes a heteroaromatic system (pyrrolopyridine), which may confer fluorescence or intercalation properties.
  • Synthetic Yield : 60% under mild conditions, indicating efficient Boc protection .

tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Structure: Bicyclo[2.2.2]octane scaffold with a formyl group.

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate

  • Structure : Cyclopentyl ring with a hydroxyl group.
  • Differences : Hydroxyl group increases hydrophilicity, making it suitable for prodrug strategies or solubility enhancement.

tert-butyl N-[3-(prop-2-enoyl)phenyl]carbamate Structure: Aromatic ring with a propenoyl group. Differences: The α,β-unsaturated ketone (propenoyl) enables Michael addition or Diels-Alder reactions, expanding utility in click chemistry.

Biological Activity

Tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Molecular Formula : C13H25N3O3
  • Molecular Weight : 271.36 g/mol
  • Functional Groups : Includes a tert-butyl group, a carbamate functional group, and a piperazine moiety.

This structural composition is significant as it influences the compound's interaction with biological targets, particularly receptors involved in various physiological processes.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in receptor modulation. Piperazine derivatives have been shown to act as antagonists at various receptors, including:

  • CCR2b Receptor : Implicated in inflammatory processes, suggesting potential anti-inflammatory properties for this compound.

The piperazine ring enhances the compound's ability to bind with neurotransmitter receptors, indicating potential applications in treating neurological disorders or modulating synaptic activity.

In Vitro Studies

Preliminary studies have assessed the binding affinity and efficacy of this compound at various biological targets. These studies suggest modifications to the piperazine ring can significantly influence the interaction profile with receptors.

Table 1: Comparison of Similar Compounds

Compound NameStructureKey Features
Tert-butyl (R)-(4-Oxo)-4-(3-Trifluoromethyl)-5,6-Dihydro-[1,2,4]Triazolo[4,3-a]PyrazinStructureEnhanced lipophilicity and potential CNS activity
Tert-butyl N-[2-Oxo-N-(piperidinocarbonyl)propanamide]StructureContains piperidine; different nitrogen heterocycle may alter receptor binding
Tert-butyl N-(4-Bromophenyl)-4-PiperazinecarboxamideStructurePotential for different pharmacological effects due to halogen substitution

These comparisons highlight the unique attributes of this compound, particularly its dual functionality as both a carbamate and a piperazine derivative.

Applications in Drug Development

This compound is being explored for various applications in pharmaceutical research:

  • Anti-inflammatory Agents : Due to its potential to modulate inflammatory pathways via receptor antagonism.
  • Neurological Disorders : Its ability to interact with neurotransmitter receptors opens avenues for treating conditions such as anxiety and depression.
  • Chemical Industry : Utilized in synthesizing specialty chemicals and materials due to its unique structural features.

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